2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 940505-42-0
VCID: VC0354568
InChI: InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
SMILES: CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3g/mol

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

CAS No.: 940505-42-0

Main Products

VCID: VC0354568

Molecular Formula: C18H18N2O4

Molecular Weight: 326.3g/mol

2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid - 940505-42-0

CAS No. 940505-42-0
Product Name 2-({3-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid
Molecular Formula C18H18N2O4
Molecular Weight 326.3g/mol
IUPAC Name 2-[[3-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C18H18N2O4/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Standard InChIKey JLHRJHDECOQVRA-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Canonical SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
PubChem Compound 17222596
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator